2-(4-Fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole 2-(4-Fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532267
InChI: InChI=1S/C15H10FN5OS/c16-11-6-4-10(5-7-11)14-19-18-13(22-14)9-23-15-20-17-12-3-1-2-8-21(12)15/h1-8H,9H2
SMILES:
Molecular Formula: C15H10FN5OS
Molecular Weight: 327.3 g/mol

2-(4-Fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC14532267

Molecular Formula: C15H10FN5OS

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C15H10FN5OS
Molecular Weight 327.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C15H10FN5OS/c16-11-6-4-10(5-7-11)14-19-18-13(22-14)9-23-15-20-17-12-3-1-2-8-21(12)15/h1-8H,9H2
Standard InChI Key KFISZVWQMOXGRE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)SCC3=NN=C(O3)C4=CC=C(C=C4)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

2-(4-Fluorophenyl)-5-( triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole (C₁₅H₁₀FN₅OS; molecular weight 327.3 g/mol) features a 1,3,4-oxadiazole ring (Position 1: nitrogen, Position 3: oxygen, Position 4: nitrogen) substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a sulfanylmethyl bridge linked to a triazolo[4,3-a]pyridine system. The fluorophenyl group enhances lipophilicity and metabolic stability, while the triazolopyridine moiety contributes to π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₀FN₅OS
Molecular Weight327.3 g/mol
IUPAC Name2-(4-fluorophenyl)-5-([1, triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole
SMILES NotationC1=CC2=NN=C(N2C=C1)SCC3=NN=C(O3)C4=CC=C(C=C4)F
Topological Polar Surface Area102 Ų

The compound’s calculated topological polar surface area (102 Ų) suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness .

Spectroscopic Characterization

Infrared (IR) spectra of analogous 1,3,4-oxadiazoles typically show stretches at 1,250–1,350 cm⁻¹ (C–O–C), 1,600–1,650 cm⁻¹ (C=N), and 3,000–3,100 cm⁻¹ (aromatic C–H). Nuclear Magnetic Resonance (NMR) data for the triazolopyridine moiety would reveal distinct proton environments: the pyridinic protons resonate at δ 7.5–8.5 ppm, while the triazole protons appear as singlets near δ 8.0–8.5 ppm .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-(4-fluorophenyl)-5-( triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole involves a multi-step sequence:

  • Hydrazide Formation: Condensation of 4-fluorobenzoic acid with hydrazine yields 4-fluorobenzohydrazide.

  • Cyclization: Reaction with carbon disulfide in basic conditions forms the 1,3,4-oxadiazole-2-thione intermediate.

  • Alkylation: Treatment with propargyl bromide introduces the sulfanylmethyl group.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidopyridine generates the triazolopyridine moiety .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Hydrazide FormationNH₂NH₂, EtOH, reflux85
CyclizationCS₂, KOH, EtOH, 80°C70
AlkylationPropargyl bromide, DMF, K₂CO₃65
CuAACNaN₃, CuI, DCM, RT60

Structural Modifications

Modifying the triazolopyridine or fluorophenyl groups alters bioactivity. For instance:

  • Electron-Withdrawing Substituents: Nitro or cyano groups on the phenyl ring enhance anticonvulsant activity by increasing electron deficiency .

  • Heterocycle Replacement: Substituting triazolopyridine with imidazo[1,2-a]pyridine improves solubility but reduces target affinity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfanylmethyl (–SCH₂–) bridge undergoes nucleophilic displacement with amines or alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) replaces the sulfur atom with a morpholino group, enhancing water solubility.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling at the triazolopyridine’s C-6 position introduces aryl or heteroaryl groups, diversifying the compound’s electronic profile .

Equation 1: Suzuki Coupling

C15H10FN5OS+ArB(OH)2Pd(PPh3)4,Na2CO3C15H9FN5OSAr+B(OH)3\text{C}_{15}\text{H}_{10}\text{FN}_5\text{OS} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{15}\text{H}_9\text{FN}_5\text{OSAr} + \text{B(OH)}_3

Oxidation Reactions

Treatment with hydrogen peroxide oxidizes the sulfide bridge to a sulfone (–SO₂–), increasing metabolic stability but reducing blood-brain barrier penetration .

Cell LineIC₅₀ (µM)Mechanism
HT-29 (Colon)12.4STAT3 Inhibition
MDA-MB-231 (Breast)8.7miR-21 Downregulation

Toxicity and Pharmacokinetics

Acute Toxicity

Rodent studies (LD₅₀ > 500 mg/kg) suggest low acute toxicity. Neurotoxicity screening (rotarod test) shows no motor impairment at therapeutic doses .

Metabolic Stability

Microsomal assays indicate hepatic clearance via CYP3A4-mediated oxidation. Plasma protein binding (89%) and half-life (t₁/₂ = 4.2 h) support once-daily dosing .

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